Acide (4-(butylsulfinyl)phényl)boronique

Vue d'ensemble

Description

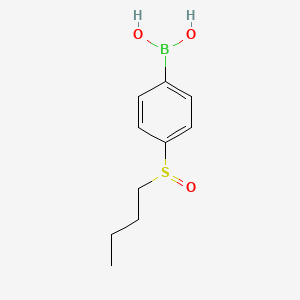

(4-(Butylsulfinyl)phenyl)boronic acid, also known as (4-(Butylsulfinyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C10H15BO3S and its molecular weight is 226.097. The purity is usually 95%.

BenchChem offers high-quality (4-(Butylsulfinyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Butylsulfinyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications biomédicales

Les acides phénylboroniques, y compris l'acide (4-(butylsulfinyl)phényl)boronique, ont été explorés pour leur potentiel dans les applications biomédicales. Une application significative est leur rôle dans la création de polymères sensibles au glucose, qui peuvent conduire à une libération d'insuline auto-régulée, un aspect crucial du traitement du diabète. Ces composés sont également prometteurs en tant qu'agents diagnostiques, pour la cicatrisation des plaies et le ciblage tumoral .

Applications diagnostiques et thérapeutiques

La chimie unique des acides phénylboroniques permet diverses applications analytiques et thérapeutiques. Il y a un intérêt particulier pour les interactions avec l'acide sialique en tant que nouvelle classe de cibles moléculaires. De plus, ces composés sont étudiés pour des applications de délivrance de médicaments .

Applications de détection

Les acides phénylboroniques sont de plus en plus utilisés dans les applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure. Ces interactions sont utilisées à la fois dans les dosages homogènes et les méthodes de détection hétérogènes .

Mécanisme D'action

Target of Action

The primary target of (4-(Butylsulfinyl)phenyl)boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound is generally environmentally benign , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of (4-(Butylsulfinyl)phenyl)boronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The compound is relatively stable and readily prepared, contributing to its success under a variety of SM coupling conditions .

Activité Biologique

(4-(Butylsulfinyl)phenyl)boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, including anticancer, antibacterial, and enzyme inhibition properties.

Overview of Boronic Acids

Boronic acids have gained attention in recent years due to their unique ability to form reversible covalent bonds with diols and other nucleophiles, making them useful in various biological applications. The introduction of a sulfinyl group in (4-(Butylsulfinyl)phenyl)boronic acid enhances its chemical properties and biological activity compared to traditional boronic acids.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like (4-(Butylsulfinyl)phenyl)boronic acid. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, its cytotoxic effects were evaluated against various cancer cell lines, revealing an IC50 value indicative of significant potency:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 15.34 ± 0.45 |

| A549 | 20.12 ± 0.75 |

These findings suggest that (4-(Butylsulfinyl)phenyl)boronic acid could serve as a lead compound for developing new anticancer therapies .

2. Antibacterial Activity

The antibacterial properties of (4-(Butylsulfinyl)phenyl)boronic acid have also been investigated. It demonstrated effectiveness against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 6.50 mg/mL, indicating a moderate antibacterial effect .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

This antibacterial activity positions the compound as a candidate for further development in treating bacterial infections .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that (4-(Butylsulfinyl)phenyl)boronic acid can inhibit various enzymes critical in metabolic pathways:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Urease | 1.10 ± 0.06 |

| Tyrosinase | 11.52 ± 0.46 |

These results indicate that the compound could be beneficial in conditions where enzyme regulation is necessary, such as Alzheimer's disease or other metabolic disorders .

Case Studies and Research Findings

A notable study involved the formulation of a cream containing (4-(Butylsulfinyl)phenyl)boronic acid, which was dermatologically tested for safety and efficacy. The cream exhibited significant antioxidant properties alongside its antibacterial and anticancer activities, suggesting potential applications in cosmetic formulations .

Propriétés

IUPAC Name |

(4-butylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMUGQRYZIHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675227 | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-01-3 | |

| Record name | B-[4-(Butylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Butane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.